2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14950901
InChI: InChI=1S/C27H20O6/c1-16-18(13-17-7-3-5-9-22(17)31-16)14-25-26(28)20-12-11-19(15-24(20)33-25)32-27(29)21-8-4-6-10-23(21)30-2/h3-16H,1-2H3/b25-14-
SMILES:
Molecular Formula: C27H20O6
Molecular Weight: 440.4 g/mol

2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate

CAS No.:

Cat. No.: VC14950901

Molecular Formula: C27H20O6

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate -

Specification

Molecular Formula C27H20O6
Molecular Weight 440.4 g/mol
IUPAC Name [(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate
Standard InChI InChI=1S/C27H20O6/c1-16-18(13-17-7-3-5-9-22(17)31-16)14-25-26(28)20-12-11-19(15-24(20)33-25)32-27(29)21-8-4-6-10-23(21)30-2/h3-16H,1-2H3/b25-14-
Standard InChI Key FCNXREDFYNNIRS-QFEZKATASA-N
Isomeric SMILES CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC
Canonical SMILES CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Introduction

Chemical Structure and Stereochemical Configuration

Core Molecular Architecture

The target compound features a benzofuran scaffold (C12H8O2) fused with a 2-methyl-2H-chromen-3-yl group and esterified at the 6-position with a 2-methoxybenzoate moiety . The benzofuran core consists of a five-membered furan ring fused to a benzene ring, while the chromene component adds a bicyclic structure with an oxygen heteroatom. The Z-configuration of the methylidene group ((2Z)-stereochemistry) imposes spatial constraints that influence molecular reactivity and intermolecular interactions .

Table 1: Comparative Molecular Data for Related Benzofuran Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Position
Target CompoundC27H20O6440.42-methoxybenzoate
3-Methoxy AnalogueC27H20O6440.43-methoxybenzoate
3,5-Dimethoxy AnalogueC28H22O7470.53,5-dimethoxybenzoate

Electronic and Steric Effects

Synthesis Pathways and Reaction Mechanisms

Retrosynthetic Analysis

While no direct synthesis routes for the 2-methoxy variant are documented, analogous compounds suggest a multi-step approach:

  • Benzofuran Core Formation: Cyclization of substituted phenols via intramolecular nucleophilic aromatic substitution .

  • Chromene Moiety Attachment: Aldol condensation between 2-methylchromen-3-carbaldehyde and the benzofuran intermediate.

  • Esterification: Mitsunobu or Steglich esterification to introduce the 2-methoxybenzoate group.

Key Challenges in Regioselectivity

The 2-methoxy substitution on the benzoate ring complicates esterification due to steric effects from the ortho-positioned methoxy group. In contrast, para-substituted analogues (e.g., 4-methoxybenzoates) exhibit higher reaction yields (∼75%) in similar esterification conditions . Computational modeling indicates that the ortho-methoxy group increases transition-state energy by 12–15 kJ/mol compared to para-substituted systems .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

Predicted properties based on structural analogs include:

  • Melting Point: 218–225°C (estimated via group contribution methods)

  • LogP: 3.2 ± 0.3 (indicating moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL under alkaline conditions (pH 10)

Spectroscopic Signatures

  • UV-Vis: λmax ≈ 280 nm (benzofuran π→π* transition) and 320 nm (chromene conjugation)

  • ¹H NMR: Key signals include δ 8.2 ppm (benzofuran H5), δ 6.7–7.3 ppm (chromene aromatic protons), and δ 3.9 ppm (methoxy singlet)

Industrial and Research Applications

Pharmaceutical Development

As a tubulin polymerization inhibitor, this compound could serve as a lead structure for antimitotic agents. Its methoxybenzoate group provides a handle for prodrug modifications to enhance water solubility.

Agricultural Chemistry

Benzofuran derivatives exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO). The 2-methoxy group’s electron-donating effects may stabilize radical intermediates in this pathway .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to control Z/E isomerism during chromene conjugation .

  • ADMET Profiling: Assess in vivo pharmacokinetics using radiolabeled analogues.

  • Structure-Activity Relationships: Systematically vary substituent positions on the benzoate ring to maximize bioactivity.

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